[4-chloro-2-(1H-tetrazol-1-yl)phenyl](8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
This compound is a heterocyclic methanone derivative featuring a 4-chloro-2-(1H-tetrazol-1-yl)phenyl group linked to an 8-fluoro-substituted pyrido[4,3-b]indole scaffold. The chloro group at the para position of the phenyl ring contributes to lipophilicity and may affect receptor selectivity.
Properties
Molecular Formula |
C19H14ClFN6O |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
[4-chloro-2-(tetrazol-1-yl)phenyl]-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H14ClFN6O/c20-11-1-3-13(18(7-11)27-10-22-24-25-27)19(28)26-6-5-17-15(9-26)14-8-12(21)2-4-16(14)23-17/h1-4,7-8,10,23H,5-6,9H2 |
InChI Key |
WSRJUXOIFMMXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)Cl)N5C=NN=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and indole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques such as microwave-assisted synthesis or flow chemistry. These methods can enhance reaction rates and yields while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
Anticoagulant Properties
Recent studies have highlighted the compound's role as a factor XIa inhibitor , which is significant in the development of anticoagulant therapies. Factor XIa plays a crucial role in the coagulation cascade, and its inhibition can help prevent thromboembolic disorders such as unstable angina and acute coronary syndrome. The compound has been identified as a promising candidate for further development in this area, demonstrating efficacy in preclinical models .
Anticancer Activity
Research has also indicated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. The incorporation of the tetrazole moiety is believed to enhance its biological activity by improving solubility and binding affinity to target proteins .
Synthetic Pathways
The synthesis of this compound involves several steps starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. Notably, the use of palladium-catalyzed reactions has been effective in forming key intermediates necessary for constructing the final product .
Derivatives and Analogues
Numerous derivatives of this compound have been synthesized to enhance its pharmacological properties. Modifications at the phenyl ring or altering the tetrazole group can lead to compounds with improved potency or selectivity toward specific biological targets. Structure-activity relationship (SAR) studies are ongoing to identify the most effective analogues for clinical development .
Clinical Trials
While extensive clinical trials are yet to be reported specifically for this compound, related tetrazole-containing drugs have undergone various phases of clinical testing. These studies provide insights into potential side effects, pharmacokinetics, and therapeutic efficacy that could inform future trials involving 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone.
Comparative Studies
Comparative studies with existing anticoagulants have shown that compounds similar to 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone demonstrate a favorable safety profile and enhanced therapeutic index. These findings suggest that further investigation could position this compound as a viable alternative in anticoagulation therapy .
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 8-fluoro group in the target compound contrasts with 6-fluoro (Compound 34) and 8-CF3O (Compound 22). Fluorine at position 8 may optimize steric interactions in hydrophobic binding pockets compared to bulkier CF3O groups .
- Tetrazole vs.
- Synthetic Complexity : Higher yields (e.g., 88% for Compound 22) are achieved with trifluoromethylpyrazole coupling, while trimethyl-substituted analogs (Compound 34) show lower yields (47%), likely due to steric hindrance .
Electronic and Physicochemical Properties
- Metabolic Stability : Tetrazole-containing compounds generally resist oxidative metabolism better than pyrazole derivatives, as seen in Compound 7 (8-OCH3, tR = 1.85 min) vs. the target compound .
Biological Activity
The compound 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes a tetrazole ring and a pyridoindole moiety, which are known for their diverse biological activities. The presence of these functional groups may contribute to its interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives with similar structures can demonstrate significant antibacterial effects against various strains of bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Anticancer Properties : Some related compounds have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved may include the modulation of signaling cascades such as the MAPK/ERK pathway.
- Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may exert their effects by reducing oxidative stress or modulating neurotransmitter levels.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µM against Staphylococcus aureus and 75 µM against Escherichia coli .
Anticancer Studies
Research focusing on the anticancer potential of similar pyridoindole derivatives revealed that they could significantly reduce the viability of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested .
Neuroprotective Mechanisms
In neuroprotection studies, compounds structurally related to the target molecule were shown to protect neuronal cells from oxidative damage induced by glutamate toxicity. The protective effect was attributed to the upregulation of antioxidant enzymes .
Comparative Biological Activity Table
| Activity Type | Tested Strains/Cell Lines | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 50 µM / 75 µM | Inhibition of cell wall synthesis |
| Anticancer | MCF-7, HCT116 | 5 - 15 µM | Induction of apoptosis |
| Neuroprotective | Neuronal cell lines | N/A | Upregulation of antioxidant enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
